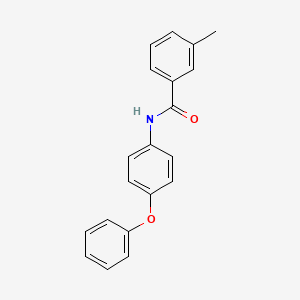

3-methyl-N-(4-phenoxyphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-methyl-N-(4-phenoxyphenyl)benzamide is a chemical compound studied for various applications, including its potential in medicinal chemistry and materials science. Although exact studies on this compound are limited, related benzamide derivatives provide insight into its characteristics and potential applications.

Synthesis Analysis

The synthesis of benzamide derivatives like 3-methyl-N-(4-phenoxyphenyl)benzamide typically involves condensation reactions, amide formation, and substitution reactions starting from phenylbenzamide or similar precursors. Detailed protocols can vary based on the desired substituents and functional groups (Kırca et al., 2018; Kato et al., 1992).

Molecular Structure Analysis

Benzamide derivatives’ structures are typically confirmed via techniques like X-ray crystallography, FTIR, NMR, and computational modeling, revealing details about the crystalline structure, molecular geometry, and electronic properties. These analyses show how different functional groups and substitutions affect the molecular geometry and stability (Demir et al., 2015).

Applications De Recherche Scientifique

Molecular Structural Analysis and Antioxidant Activity :

- A study by Demir et al. (2015) analyzed the structure of a similar compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, using X-ray single crystal diffraction, IR spectroscopy, and quantum chemical computation. The study highlights its potential in understanding molecular geometry and properties.

Synthesis and Properties of Hyperbranched Aromatic Polyamide :

- Research by Yang, Jikei, & Kakimoto (1999) on the synthesis of hyperbranched aromatic polyamides mentions a similar chemical structure. This suggests potential applications in polymer science and materials engineering.

Antipathogenic Activity of Thiourea Derivatives :

- A study conducted by Limban, Marutescu, & Chifiriuc (2011) on new thiourea derivatives, including compounds with similar structural features, showed significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. This indicates its potential use in developing antimicrobial agents.

N-Benzoylation of Aminophenols :

- Research by Singh, Lakhan, & Singh (2017) on the N-benzoylation of aminophenols using benzoylisothiocyanates, producing compounds of biological interest, suggests the chemical's relevance in biological and pharmaceutical applications.

Synthesis and Antimicrobial Properties of New Benzoylthioureas :

- A study by Limban et al. (2011) found that new acylthiourea derivatives exhibited strong antimicrobial activity against various bacterial and fungal strains, indicating potential pharmaceutical applications.

Synthesis and Characterization of Organosoluble Polyimides :

- Liu et al. (2002) synthesized new aromatic diamines, including compounds with a trifluoromethyl group in the side chain, similar to 3-methyl-N-(4-phenoxyphenyl)benzamide. These polyimides showed good solubility and thermal stability, hinting at applications in materials science.

QSAR and Pharmacophore Analysis on Amides Against Drug-Resistant S. aureus :

- A study by Yildiz et al. (2008) conducted a structure-activity relationship analysis of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives, highlighting the importance of certain groups for antimicrobial activity, which could be relevant for similar compounds like 3-methyl-N-(4-phenoxyphenyl)benzamide.

Propriétés

IUPAC Name |

3-methyl-N-(4-phenoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2/c1-15-6-5-7-16(14-15)20(22)21-17-10-12-19(13-11-17)23-18-8-3-2-4-9-18/h2-14H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHZPLHCGGMMKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(4-phenoxyphenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-chlorophenyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5565929.png)

![1-cyclopentyl-5-oxo-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5565937.png)

![1-cyclopropyl-N-[2-(2-methoxy-1-naphthyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5565945.png)

![2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5565952.png)

![4-[(methylsulfonyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B5565960.png)

![2-(3,4-difluorobenzyl)-8-(2-furylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5565965.png)

![3-[1-(2-methoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5565989.png)

![7-(2-thienyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5566006.png)